molecular formula C22H31N5O3 B2776932 N1-(2-ethoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 1049457-66-0

N1-(2-ethoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2776932
M. Wt: 413.522
InChI Key: SPZTXEYVAZASDY-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.



Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its geometry, the types of bonds it contains, and any interesting structural features.



Chemical Reactions Analysis

This would involve a discussion of the types of reactions the compound undergoes, the products of these reactions, and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of novel compounds with specific structural characteristics, such as those containing pyrrolidin-2-one derivatives, showcases the chemical versatility and potential for creating targeted therapeutic agents. These synthetic routes offer foundational knowledge for developing compounds with enhanced pharmacological profiles (Malinka et al., 2005).

Pharmacological Evaluation

Pharmacological studies on derivatives of the chemical structure have highlighted its potential in addressing various health conditions. For instance, research has shown that certain pyrrolidin-2-one derivatives exhibit significant antiarrhythmic, antihypertensive, and α-adrenolytic activities, underscoring the therapeutic potential of these compounds (Kulig et al., 2010). Additionally, the development of compounds with specific binding affinities to adrenoceptors could lead to new treatments for cardiovascular diseases.

Advanced Material Applications

Beyond pharmacological applications, derivatives similar to the chemical structure have been explored in material science, such as in the development of alcohol-soluble n-type conjugated polyelectrolytes for use as electron transport layers in polymer solar cells. This application demonstrates the compound's potential in improving the efficiency and performance of solar energy devices, contributing to the advancement of renewable energy technologies (Hu et al., 2015).

Neuropharmacological Research

Research on selective orexin-1 receptor antagonists, which share structural similarities, has provided insights into the role of orexin receptors in stress-induced hyperarousal states without hypnotic effects. This research opens up new avenues for treating psychiatric disorders associated with stress or hyperarousal states, illustrating the compound's relevance in neuropharmacological research (Bonaventure et al., 2015).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

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properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O3/c1-4-30-20-10-6-5-8-17(20)24-22(29)21(28)23-16-19(18-9-7-11-26(18)3)27-14-12-25(2)13-15-27/h5-11,19H,4,12-16H2,1-3H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZTXEYVAZASDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-ethoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

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